molecular formula C10H11NO5S2 B2654955 2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid CAS No. 338391-87-0

2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid

Cat. No.: B2654955
CAS No.: 338391-87-0
M. Wt: 289.32
InChI Key: FSSDNBUEVLZJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 338391-87-0 . It has a molecular weight of 289.33 .


Molecular Structure Analysis

The IUPAC name of the compound is [ (2- { [2- (methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)sulfanyl]acetic acid . The InChI code is 1S/C10H11NO5S2/c1-16-10 (15)9-6 (2-3-18-9)11-7 (12)4-17-5-8 (13)14/h2-3H,4-5H2,1H3, (H,11,12) (H,13,14) .


Physical and Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis and Biological Activity

2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid and its derivatives have been extensively studied for their synthetic methodologies and biological activities. A prominent area of application includes the synthesis of various cephalosporins and oxazoles, which exhibit significant antibacterial activities. For instance, the synthesis of 2-[(methoxycarbonyl)methylene]-3-cephem-4-carboxylic acids demonstrated notable in vitro Gram-positive antibacterial activity (Kim et al., 1984). Similarly, derivatives like methyl [2(3,4)-(2-phenyl-1,3-oxazol-5-yl)phenyl]carbamates were synthesized, showcasing the compound's versatility in chemical synthesis (Velikorodov et al., 2017).

Chemical Reactivity and Enantioselective Processes

The compound and its related structures have been utilized in studying chemical reactivity and facilitating enantioselective processes. Research into the aromatic reactivity and additivity of substituent effects has provided insights into its chemical behavior (Eaborn et al., 1972). Moreover, it has played a crucial role in the enantioselective lipase-catalyzed kinetic resolution of dihydropyridine derivatives, highlighting its potential in producing biologically active compounds with high enantiomeric excess (Andzans et al., 2013).

Novel Compound Synthesis

The synthesis of novel compounds, such as aromatic carbamates with chromen-2-one fragments, has been achieved using derivatives of this compound. These syntheses contribute to the broader field of organic chemistry by providing new routes to complex molecules (Velikorodov et al., 2014).

Antimicrobial and Antimycobacterial Agents

This compound and its derivatives have also been explored for their antimicrobial properties. For example, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and exhibited significant antimicrobial activities (Noolvi et al., 2016). Additionally, phenoxyacetic acid derivatives have been identified as promising antimycobacterial agents against Mycobacterium tuberculosis, demonstrating the potential of these compounds in addressing critical public health challenges (Ali et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-[2-[(2-methoxycarbonylthiophen-3-yl)amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S2/c1-16-10(15)9-6(2-3-18-9)11-7(12)4-17-5-8(13)14/h2-3H,4-5H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSDNBUEVLZJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.